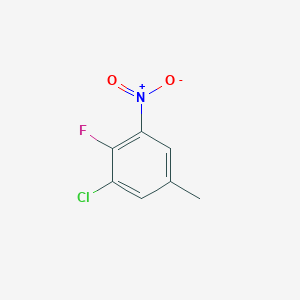

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

Description

Contextual Significance of Highly Substituted Benzene (B151609) Derivatives in Contemporary Organic Chemistry Research

Highly substituted benzene derivatives represent a cornerstone of modern organic chemistry, serving as crucial intermediates and foundational scaffolds for a vast array of functional molecules. These compounds, characterized by a benzene ring adorned with multiple functional groups, are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, pigments, and advanced materials. fishersci.comchemicalbook.com The specific nature, number, and position of substituents on the aromatic ring dictate the molecule's steric and electronic properties, which in turn govern its reactivity, biological activity, and physical characteristics.

The study of these complex aromatics allows researchers to probe fundamental principles of chemical reactivity, such as the interplay of inductive and resonance effects, and to develop novel synthetic methodologies. hxchem.net Chlorinated nitroaromatic compounds, for instance, are important building blocks for diverse heterocycles and a number of industrial chemicals. chemicalbook.com Their halogenated counterparts are implicated in a myriad of applications, from flame retardants to materials for the electronics industry. thermofisher.com Consequently, the synthesis and functionalization of polysubstituted benzenes remain an active and vital area of academic and industrial research.

Rationale for In-Depth Academic Investigation of 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene

The compound This compound , identified by the CAS number 1260790-51-9, presents a compelling case for detailed academic study despite the limited specific research currently available in public literature. bldpharm.com Its scientific interest stems from the unique and complex substitution pattern on the benzene ring.

The structure combines multiple functionalities with opposing electronic influences:

Electron-withdrawing groups: The nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups are strongly electronegative, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. hxchem.net

Electron-donating group: The methyl (-CH₃) group is a weak electron-donating group, which activates the ring.

This confluence of competing electronic effects within a single molecule makes it an exceptional model system for investigating the subtleties of aromatic reactivity, regioselectivity, and the stability of reaction intermediates. Theoretical and computational studies on such a molecule can provide deep insights into its electronic structure, bond characteristics, and predicted reactivity, complementing experimental findings on related structures. hxchem.net

Overview of Research Domains Applicable to Complex Halogenated Nitrobenzenes

The multifaceted nature of compounds like This compound makes them relevant to several key research domains:

Synthetic Methodology: The development of synthetic routes to such specifically substituted molecules is a significant challenge. Research in this area focuses on controlling the regioselectivity of nitration, halogenation, and other substitution reactions on complex aromatic precursors. Furthermore, the presence of multiple halogens allows for selective nucleophilic aromatic substitution (SNAr) studies, exploring the differential reactivity of the C-F versus the C-Cl bond.

Catalysis: The selective reduction of the nitro group to an amino group is a fundamental transformation in industrial chemistry, yielding halogenated anilines that are valuable precursors for dyes and pharmaceuticals. fishersci.com Research into heterogeneous and homogeneous catalysis seeks to achieve this reduction with high yield and selectivity, avoiding dehalogenation. The interaction of nitroaromatic compounds with metallic catalyst surfaces is a subject of intense spectroscopic and computational investigation.

Medicinal and Agrochemical Chemistry: Halogenated nitroaromatic compounds are precursors in the synthesis of a wide range of biologically active molecules. fishersci.com The specific substitution pattern can be crucial for binding to biological targets. Research in this field would involve using this compound as a building block to generate novel molecular entities for biological screening.

Computational and Spectroscopic Analysis: The complex interplay of substituents makes this molecule an ideal candidate for advanced computational modeling using methods like Density Functional Theory (DFT) to predict its geometric, electronic, and spectroscopic properties. Such theoretical data provides a framework for interpreting experimental results from techniques like NMR, IR, and UV-Vis spectroscopy.

While detailed experimental data for This compound is not widely published, its structural attributes firmly place it as a molecule of significant academic interest, promising to yield valuable insights across multiple disciplines of chemical science.

Compound Properties

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-5-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWCFHQAVJUARY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256111 | |

| Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260790-51-9 | |

| Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260790-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-fluoro-5-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Chloro 2 Fluoro 5 Methyl 3 Nitrobenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 1-chloro-2-fluoro-5-methyl-3-nitrobenzene involves strategically disconnecting the target molecule into simpler, more readily available starting materials. The primary disconnections to consider are the carbon-nitrogen bond of the nitro group and the carbon-carbon bond of the methyl group.

A logical primary disconnection is the C-NO₂ bond, suggesting that the final step in the synthesis would be an electrophilic aromatic nitration. This is a common and effective method for introducing a nitro group onto an activated or moderately deactivated aromatic ring. This disconnection leads to the precursor 1-chloro-2-fluoro-5-methylbenzene (also known as 4-chloro-2-fluorotoluene).

The synthesis of the precursor, 4-chloro-2-fluorotoluene (B1583580), can be envisioned through several routes. A plausible approach starts with 2-fluorotoluene (B1218778) . Electrophilic chlorination of 2-fluorotoluene would be directed by both the activating methyl group and the deactivating but ortho-, para-directing fluorine atom. This would lead to a mixture of isomers, including the desired 4-chloro-2-fluorotoluene, which would necessitate separation.

An alternative disconnection involves the C-CH₃ bond via a Friedel-Crafts alkylation. This would propose 1-chloro-2-fluoro-3-nitrobenzene (B1584535) as the substrate for methylation. However, Friedel-Crafts reactions are severely inhibited by strongly deactivating groups like the nitro group, making this a generally unviable strategy. libretexts.orglibretexts.orgstackexchange.com Therefore, the most promising retrosynthetic pathway hinges on the late-stage nitration of a pre-functionalized toluene (B28343) derivative.

Classical Synthetic Routes for Substituted Nitrobenzenes

Classical methods for synthesizing substituted nitrobenzenes heavily rely on electrophilic aromatic substitution reactions, where the regiochemical outcome is dictated by the existing substituents on the benzene (B151609) ring.

Directed Nitration and Halogenation Protocols

The key step in the proposed classical synthesis is the directed nitration of 4-chloro-2-fluorotoluene . The regioselectivity of this reaction is governed by the cumulative electronic and steric effects of the methyl, fluoro, and chloro substituents.

Methyl Group (at C-1): An activating, ortho-, para-director.

Fluoro Group (at C-2): A deactivating, ortho-, para-director.

Chloro Group (at C-4): A deactivating, ortho-, para-director.

The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions most activated or least deactivated. masterorganicchemistry.com In 4-chloro-2-fluorotoluene, the positions are influenced as follows:

Position 3: Activated by the ortho-directing fluorine and the ortho-directing chlorine.

Position 5: Activated by the para-directing fluorine and the ortho-directing chlorine.

Position 6: Activated by the ortho-directing methyl group.

While the methyl group is an activator, the convergence of directing effects from both halogens towards positions 3 and 5 makes these sites strong candidates for substitution. The formation of the desired This compound (4-chloro-2-fluoro-5-nitrotoluene) is therefore a plausible outcome, likely formed alongside its isomer, 4-chloro-2-fluoro-3-nitrotoluene. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. libretexts.orgorganicchemistrytutor.com Studies on the nitration of fluorotoluenes have shown that regioselective outcomes can be achieved, although mixtures are common. rsc.org

The synthesis of the 4-chloro-2-fluorotoluene precursor would likely involve the electrophilic chlorination of 2-fluorotoluene, followed by isomer separation.

Friedel-Crafts Alkylation Precursors and their Subsequent Functionalization

As a general principle, Friedel-Crafts reactions fail on aromatic rings bearing strongly deactivating substituents such as a nitro group. libretexts.orglibretexts.org The strong electron withdrawal from the ring by the nitro group deactivates it towards further electrophilic attack, and the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group, leading to even greater deactivation. libretexts.org For this reason, nitrobenzene (B124822) itself is sometimes used as a solvent for Friedel-Crafts reactions. stackexchange.com

Consequently, a synthetic strategy that involves the Friedel-Crafts alkylation of a nitro-containing precursor to introduce the methyl group is generally not feasible for synthesizing this compound.

However, it is worth noting that literature on the synthesis of related isomers sometimes reports Friedel-Crafts type reactions on nitroaromatics under specific conditions. For example, one reported synthesis of 1-chloro-2-methyl-4-nitrobenzene involved the methylation of 4-nitrochlorobenzene using methyl iodide and anhydrous aluminum chloride. mdpi.comresearchgate.net In this case, the incoming methyl group is directed ortho to the chlorine and meta to the nitro group. While this demonstrates that such reactions are not entirely impossible, they are exceptions rather than the rule and often proceed with low yields. This approach remains a challenging and less-preferred route for the target compound.

Modern Catalytic Approaches to Aromatic Functionalization

Modern organic synthesis increasingly utilizes transition metal catalysis to achieve bond formations that are difficult via classical methods. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of aromatic halides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Halogen Manipulation

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstone methods for forming C-C and C-N bonds, respectively, using palladium catalysts. wikipedia.orgnobelprize.org These reactions can be strategically employed to construct the this compound framework by manipulating halogenated precursors.

A viable strategy using the Suzuki-Miyaura coupling would involve the selective methylation of a polyhalogenated nitrobenzene. For instance, one could start with a precursor such as 5-bromo-1-chloro-2-fluoro-3-nitrobenzene . In a palladium-catalyzed reaction with a methylating agent like methylboronic acid or its esters, the greater reactivity of the C-Br bond compared to the C-Cl bond would allow for a regioselective cross-coupling. rsc.org This would replace the bromine atom with a methyl group to yield the final product.

The Buchwald-Hartwig amination, which couples amines with aryl halides, is less direct for this specific target but is fundamental in the synthesis of many substituted anilines that can be precursors to nitroaromatics. libretexts.orgorganic-chemistry.org The principles of catalyst design and substrate reactivity are shared between these named reactions.

Regioselective Coupling Strategies with Multiple Halogens

When an aromatic ring contains multiple, different halogen atoms, the ability to selectively functionalize one position over another is crucial. This regioselectivity in palladium-catalyzed cross-coupling is primarily dictated by the differing bond dissociation energies of the carbon-halogen bonds and the electronic properties of the substrate. researchgate.netnih.gov

The typical order of reactivity for oxidative addition of a C-X bond to a Pd(0) center is:

C-I > C-Br > C-OTf > C-Cl >> C-F

The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling reactions, while the C-Cl bond requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, BrettPhos). mit.educhemrxiv.org

In a molecule containing both a chlorine and a bromine atom, selective coupling at the C-Br position is readily achievable. A hypothetical synthetic route could be:

Start with 1-chloro-2-fluorobenzene .

Perform bromination and nitration to obtain 5-bromo-1-chloro-2-fluoro-3-nitrobenzene . The positions would be guided by the directing effects of the halogens.

Execute a selective Suzuki-Miyaura coupling using a methylboronic acid. The palladium catalyst would selectively activate the more labile C-Br bond, leaving the C-Cl and C-F bonds intact.

The electronic environment of the ring, heavily influenced by the strongly electron-withdrawing nitro group, also plays a critical role. The nitro group can enhance the rate of oxidative addition at ortho and para positions. nih.gov This electronic influence, combined with the intrinsic reactivity differences of the C-X bonds and the choice of catalyst and ligands, provides a powerful toolkit for the controlled, regioselective synthesis of complex molecules like this compound. nih.govacs.org

Table of Reaction Conditions for Regioselective Suzuki-Miyaura Coupling

This table presents representative conditions for achieving regioselective Suzuki-Miyaura coupling on aryl halides, illustrating the types of catalysts and conditions that enable selective manipulation of C-X bonds.

| Aryl Halide Substrate | Coupling Partner | Palladium Catalyst/Ligand | Base/Solvent | Selectivity Outcome |

| 1,4-Dibromo-nitrobenzene | Arylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ / H₂O | Monocoupling at one C-Br position. nih.gov |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME | Selective coupling at the more electrophilic C4 position. rsc.org |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | Selective coupling at the C2 position due to electronic activation. nih.gov |

| Dihaloazoles (e.g., 2,4-dibromoimidazole) | Arylboronic acid | Catalyst-dependent | CsF / Dioxane | Selectivity can be switched between C2 and C4 by changing the Pd catalyst/ligand system. acs.org |

Ligand Effects in Catalytic Transformations

The synthesis of complex molecules like this compound often relies on transition-metal-catalyzed reactions, where the choice of ligand is paramount in dictating the reaction's outcome. Ligands, by coordinating to the metal center, can modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. numberanalytics.comunimi.it

Amino acid-derived ligands have also been shown to be effective in palladium-catalyzed C–H activation, rendering the activation step reversible and facilitating traditionally challenging processes like alkenylation. rsc.org The development of conformationally defined, electron-rich, P-chiral bisphosphorus ligands has enabled high enantioselectivities and turnover numbers in asymmetric hydrogenations. researchgate.net

Table 1: Influence of Ligands on Catalytic Performance

| Catalyst System | Reaction Type | Ligand Effect |

| Palladium with phenanthroline derivatives | Reductive carbonylation of nitrobenzene | Rigid ligands enhance stability and activity. Electronic effects of ligand substituents modulate performance. unimi.it |

| Palladium with amino acid-derived ligands | C–H alkenylation of aliphatic amines | Renders C–H activation reversible and promotes alkenylation. rsc.org |

| Rhodium with P-chiral bisphosphorus ligands | Asymmetric hydrogenation | Achieves high enantioselectivity and turnover numbers. researchgate.net |

C-H Activation and Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the need for pre-functionalized starting materials. numberanalytics.comnih.gov This approach is particularly relevant for the synthesis of highly substituted aromatics.

For nitroarenes, the nitro group can act as a directing group, facilitating regioselective C-H functionalization at the ortho position. researchgate.net Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is a primary focus in this area. numberanalytics.com The catalyst typically coordinates to a directing group on the substrate, bringing it into close proximity to a specific C-H bond and lowering the activation energy for its cleavage. nih.gov

Strategies to overcome challenges in C-H functionalization include the design of new catalysts with improved selectivity and the optimization of reaction conditions. numberanalytics.com For instance, palladium-catalyzed direct arylation of nitro-substituted aromatics with aryl halides has been developed, expanding the toolkit for creating C-C bonds on a nitroarene core. acs.org While many C-H activation strategies focus on sp² C-H bonds, methods for the functionalization of unactivated sp³ C-H bonds are also being developed, which could be relevant for modifying alkyl substituents on an aromatic ring. nih.gov

Electrocatalytic and Photoredox Methodologies for Nitroarene Synthesis and Derivatization

Modern synthetic chemistry has increasingly turned to electrocatalytic and photoredox methodologies to drive reactions under milder and more sustainable conditions. These techniques offer unique pathways for the synthesis and derivatization of nitroarenes.

Electrocatalytic Methods: Electrochemical approaches can facilitate the nitration of organic compounds, providing an alternative to traditional methods that often require harsh reagents. nih.gov The electrochemical oxidation of aromatic amines, for example, is a complex process that can lead to various products depending on the reaction conditions. nih.gov Furthermore, electrochemical methods have been explored for the reduction of nitroarenes to amines, which are valuable synthetic intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has gained significant traction as a tool for organic synthesis. This method can be used to catalytically activate substrates without the need for harsh oxidants or reductants. A notable application is the nickel/photoredox-catalyzed direct amidation of aldehydes with nitroarenes. nih.govorganic-chemistry.org In this process, both the aldehyde and the nitroarene are activated photocatalytically, leading to the formation of an amide bond under mild conditions. organic-chemistry.org Mechanistic studies suggest that the nitroarene is reduced to an aniline (B41778) in situ, which then participates in the cross-coupling reaction. nih.govorganic-chemistry.org This approach demonstrates broad functional group compatibility and offers a scalable and environmentally friendlier alternative to conventional methods. organic-chemistry.org

Regioselectivity Control in Multi-Substituted Benzene Synthesis

The synthesis of a multi-substituted benzene with a specific substitution pattern like this compound is a significant challenge, where controlling the regioselectivity of each substitution step is critical. Electrophilic aromatic substitution is a cornerstone of arene functionalization, and the directing effects of existing substituents on the ring are of paramount importance. libretexts.org

In a typical electrophilic nitration, the incoming nitro group's position is dictated by the electronic properties of the substituents already present. libretexts.orgchemguide.co.uk Activating groups (e.g., methyl) are generally ortho, para-directing, while deactivating groups (e.g., nitro, halogens) are meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing). libretexts.orgchemistrysteps.comlibretexts.org

For the synthesis of this compound, a plausible retrosynthetic analysis would involve the nitration of a precursor like 2-chloro-1-fluoro-4-methylbenzene. In this case, the directing effects of the chloro, fluoro, and methyl groups would need to be carefully considered. The interplay of these effects can be complex, and achieving the desired regioselectivity often requires careful optimization of reaction conditions, such as temperature and the choice of nitrating agent. chemguide.co.ukbyjus.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Green Chemistry Principles in the Synthesis of Halogenated Nitroaromatics

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of industrial chemicals, including halogenated nitroaromatics. researchgate.netquora.comresearchgate.net Traditional nitration methods often employ highly corrosive and waste-producing mixed acid systems, leading to poor yields and limited functional group tolerance. frontiersin.org

Green chemistry approaches to nitroarene synthesis focus on several key areas:

Safer Solvents and Reagents: The use of water as a solvent is a significant step towards greener synthesis. scribd.com For example, the oxidation of nitrogen-rich heterocyclic amines to nitro compounds has been successfully carried out in water using potassium peroxymonosulfate (B1194676) (Oxone). scribd.com

Catalysis: The use of catalysts, especially recyclable ones, is a core principle of green chemistry. quora.com Clay-supported copper nitrate (B79036) (Claycop) has been used for the nitration of olefins in an environmentally benign manner. organic-chemistry.org

Energy Efficiency: Alternative activation methods such as ultrasonic irradiation and microwave heating can lead to shorter reaction times and reduced energy consumption. frontiersin.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. quora.com

In the context of halogenated nitroaromatics, applying these principles could involve developing catalytic nitration methods that operate under milder conditions, using less hazardous solvents, and minimizing the formation of byproducts. frontiersin.org The electrochemical synthesis of nitro derivatives also presents a green alternative, often proceeding under mild conditions with high selectivity. nih.gov

Impurity Profiling and Control in Synthetic Preparations

Impurity profiling, which includes the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs) and other fine chemicals, is a critical aspect of quality control. benthamdirect.comijpsjournal.comeurekaselect.com Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for impurity levels in pharmaceutical products. ijpsjournal.com

Impurities can arise from various sources during the synthesis of a compound like this compound:

Starting Materials: Impurities present in the initial reactants can be carried through the synthetic sequence. ijpsjournal.com For instance, in industrial nitration processes, non-aromatic impurities in the starting aromatic compound can accumulate. google.com

Intermediates: Unreacted intermediates from preceding steps can contaminate the final product. ijpsjournal.com

Byproducts: Side reactions can lead to the formation of undesired byproducts, such as regioisomers during nitration. ijpsjournal.com

Degradation Products: The final product may degrade over time or under certain storage conditions. registech.com

A systematic approach to impurity control involves:

Early Identification: Identifying potential impurities early in the development process can prevent costly issues at later stages. registech.com

Process Understanding: A thorough understanding of the relationship between reaction conditions and the impurity profile is essential for minimizing their formation. registech.com

Analytical Methods: Utilizing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying and quantifying impurities. ijprajournal.com

Control Strategies: Implementing control measures throughout the manufacturing process, from the purity of starting materials to the final purification steps, is necessary to ensure the quality of the final product. registech.com

Table 3: Common Analytical Techniques for Impurity Profiling

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Quantitation of impurities. ijprajournal.com |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Identification and structure elucidation of impurities. registech.comijprajournal.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of impurities. ijprajournal.com |

| Gas Chromatography (GC) | Quantitation of volatile impurities and residual solvents. ijprajournal.com |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2 Fluoro 5 Methyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, become electrophilic and prone to attack by nucleophiles when substituted with potent electron-withdrawing groups. The SNAr reaction is distinct from SN1 and SN2 reactions as it occurs on an sp² hybridized carbon of the aromatic ring. The mechanism does not proceed via a backside attack like an SN2 reaction, which is sterically impossible, nor does it typically form an unstable aryl cation as in an SN1 reaction.

The accepted mechanism for SNAr reactions is a two-step addition-elimination process.

Addition Step (Rate-Determining) : A nucleophile attacks the carbon atom bearing a leaving group. This initial attack is typically the slow, rate-determining step of the reaction. The aromaticity of the benzene (B151609) ring is temporarily disrupted, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. These intermediates can sometimes be isolated and characterized. For 1-chloro-2-fluoro-5-methyl-3-nitrobenzene, attack at C1 (bearing the chloro group) or C2 (bearing the fluoro group) would lead to the formation of a corresponding Meisenheimer complex.

Elimination Step (Fast) : The leaving group is expelled from the Meisenheimer complex, taking its bonding electrons with it. This fast step restores the aromaticity of the ring, yielding the final substitution product.

The stability of the Meisenheimer complex is paramount to the reaction's feasibility. The negative charge in this intermediate is delocalized across the ring and, more importantly, onto any strongly electron-withdrawing substituents located ortho or para to the site of nucleophilic attack.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (R) | Overall Effect on SNAr |

|---|---|---|---|---|

| -NO₂ (Nitro) | 3 | Strongly withdrawing | Strongly withdrawing (-R) | Strongly Activating |

| -F (Fluoro) | 2 | Strongly withdrawing | Weakly donating (+R) | Activating (primarily via induction) |

| -Cl (Chloro) | 1 | Moderately withdrawing | Weakly donating (+R) | Activating (primarily via induction) |

| -CH₃ (Methyl) | 5 | Weakly donating (+I) | N/A (Hyperconjugation) | Weakly Deactivating |

Electron-withdrawing groups (EWGs) are essential for SNAr to occur under reasonable conditions, as they reduce the electron density of the aromatic ring, making it more electrophilic.

Nitro Group (-NO₂) : The nitro group is one of the most powerful activating groups for SNAr reactions. Its strong inductive and resonance effects withdraw electron density from the ring. Crucially, when positioned ortho or para to the site of nucleophilic attack, the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction. In this compound, the nitro group is at the C3 position. This places it ortho to the chlorine at C1 but meta to the fluorine at C2. Consequently, it provides strong resonance stabilization for an attack at C1, but not for an attack at C2.

Halogens (-F, -Cl) : Both fluorine and chlorine are strongly electronegative and activate the ring towards nucleophilic attack via their inductive (-I) effect. This effect makes the carbon atom they are attached to more electrophilic. Fluorine, being the most electronegative element, exerts the strongest inductive pull.

The regioselectivity of the substitution is determined by which leaving group's position is most activated. In this compound, the nucleophile will attack either the carbon bonded to chlorine (C1) or the one bonded to fluorine (C2).

Attack at C1 (Chloro-substituted carbon) : This position is strongly activated. It is ortho to the powerfully stabilizing nitro group and ortho to the inductively withdrawing fluorine atom. The methyl group is in the para position, but its weak deactivating effect is likely overshadowed by the potent activating groups.

Attack at C2 (Fluoro-substituted carbon) : This position is less activated. While it is ortho to the inductively withdrawing chlorine atom and the weakly deactivating methyl group, it is critically meta to the nitro group. A meta-nitro group cannot delocalize the negative charge of the Meisenheimer complex via resonance, offering much less stabilization and thus a higher energy transition state.

Therefore, nucleophilic attack is overwhelmingly directed towards the C1 position, leading to the substitution of the chlorine atom.

In SNAr reactions, the typical leaving group ability is F > Cl ≈ Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions, where iodide is the best leaving group.

| Reaction Type | Typical Leaving Group Order | Reason for Rate-Determining Step |

|---|---|---|

| SNAr | F > Cl > Br > I | Nucleophilic attack on the ring (Addition) |

| SN2/SN1 | I > Br > Cl > F | Carbon-Halogen bond cleavage |

The "element effect" in SNAr is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating the rate-limiting attack.

However, in this compound, this intrinsic reactivity is modulated by the directing effects of the other substituents.

Fluorine as a Leaving Group : Although fluorine is generally the best leaving group in SNAr, its position at C2 is only weakly activated because it is meta to the strongly stabilizing nitro group.

Chlorine as a Leaving Group : Chlorine is an inferior leaving group to fluorine based on electronegativity alone. However, its position at C1 is strongly activated by the ortho nitro group, which can effectively stabilize the intermediate Meisenheimer complex.

In this specific molecule, the powerful electronic stabilization provided by the ortho-nitro group at the C1 position outweighs the superior intrinsic leaving group ability of the fluorine atom at the less-activated C2 position. Thus, substitution of the chloro group is the expected major reaction pathway.

For SNAr reactions involving achiral aromatic substrates like this compound and achiral nucleophiles, there are no stereochemical implications. The aromatic ring is planar, and the sp²-hybridized carbons of the ring are prochiral. The Meisenheimer complex intermediate is also planar or rapidly inverting. The reaction does not create any new stereocenters, resulting in an achiral product.

Solvent Effects on SNAr Reaction Rates and Selectivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for substituted nitroaromatics. The rate and selectivity of these reactions are profoundly influenced by the solvent system employed. For a substrate like this compound, which possesses two potential leaving groups (fluorine and chlorine), the solvent's properties can dictate the reaction pathway.

The SNAr mechanism proceeds via a high-energy, negatively charged intermediate known as the Meisenheimer complex. The stability of this complex is the primary determinant of the reaction rate. Solvents are categorized by their polarity, hydrogen bond donating (HBD) ability, and hydrogen bond accepting (HBA) ability.

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. More importantly, they stabilize the delocalized negative charge of the Meisenheimer complex through dipole-dipole interactions, significantly accelerating the reaction.

Nonpolar Solvents: Reactions in nonpolar solvents such as toluene (B28343) or hexane (B92381) are generally very slow due to their inability to stabilize the charged Meisenheimer intermediate.

In the case of this compound, the fluorine atom is generally the preferred site of nucleophilic attack. This is because fluorine is more electronegative than chlorine, making the carbon to which it is attached more electrophilic and better able to stabilize the initial addition of the nucleophile (the rate-determining step). masterorganicchemistry.com The superior ability of fluorine to be a leaving group in SNAr, despite the C-F bond being stronger than the C-Cl bond, is a well-documented phenomenon. masterorganicchemistry.com The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The table below illustrates the general effect of solvent choice on SNAr reaction rates.

| Solvent Type | Example | Relative Rate | Primary Reason |

| Polar Aprotic | DMSO, DMF | Very Fast | Stabilizes Meisenheimer complex; enhances nucleophilicity. |

| Polar Protic | Methanol, Water | Slow | Solvates and deactivates the nucleophile via hydrogen bonding. nih.gov |

| Nonpolar | Toluene, Hexane | Very Slow | Fails to stabilize the charged intermediate. |

Electrophilic Aromatic Substitution (EAS) Reactions

Further substitution on the this compound ring by an electrophile is a challenging process due to the cumulative deactivating effects of the existing substituents.

The reactivity of a benzene ring towards electrophiles is governed by the electronic properties of its substituents. Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. quora.comminia.edu.eg It withdraws electron density from the entire aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles. quora.comminia.edu.eg By drawing resonance structures of the intermediates (sigma complexes) formed during electrophilic attack, it is shown that the positive charge is placed on the ortho and para positions. This destabilizes the intermediates for ortho and para attack. Consequently, the nitro group is a strong meta-director. quora.comorganicchemistrytutor.com

Halogens (-F, -Cl): Fluorine and chlorine are also deactivating groups because their strong electronegativity withdraws electron density from the ring inductively. minia.edu.eglibretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which helps to stabilize the positive charge in the sigma complex during ortho and para attack. organicchemistrytutor.comlibretexts.org This resonance donation outweighs the inductive withdrawal in determining the orientation of substitution. Thus, halogens are ortho-, para-directors, despite being deactivators. organicchemistrytutor.com

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density through an inductive effect and hyperconjugation, making the ring more reactive than benzene. It is an ortho-, para-director because it stabilizes the carbocation intermediates formed during attack at these positions. libretexts.org

In this compound, the directing effects of the substituents must be considered collectively. The powerful meta-directing nitro group at C3 directs incoming electrophiles to C1 and C5. However, these positions are already substituted. The ortho-, para-directing halogens at C1 and C2, and the methyl group at C5, would direct towards the remaining open positions (C4 and C6). The final substitution pattern will be a result of the interplay between these competing effects, with the most activating (or least deactivating) director typically controlling the outcome.

When subjecting this compound to further electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation, the regiochemical outcome is determined by the combined directing influences of the existing groups.

The available positions for substitution are C4 and C6. Let's analyze the directing effects for each position:

Position C4:

Ortho to the methyl group (activating, ortho-, para-director).

Meta to the fluorine atom (deactivating, ortho-, para-director).

Para to the chlorine atom (deactivating, ortho-, para-director).

Ortho to the nitro group (strongly deactivating, meta-director).

Position C6:

Ortho to the chlorine atom (deactivating, ortho-, para-director).

Meta to the nitro group (strongly deactivating, meta-director).

Para to the fluorine atom (deactivating, ortho-, para-director).

Ortho to the methyl group (activating, ortho-, para-director).

The nitro group strongly deactivates all positions, but especially the ortho and para positions relative to it (C2, C4, C6). However, the activating methyl group strongly favors substitution at its ortho (C4, C6) and para (C2) positions. The halogens also direct ortho/para. The conflict arises because the positions activated by the methyl and halogen groups are simultaneously deactivated by the nitro group.

Reactions Involving Halogen Substituents (beyond SNAr)

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens avenues for various transition-metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions offer powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. wikipedia.org For a dihalogenated substrate like this compound, the regioselectivity of the coupling is a key consideration. The reactivity of aryl halides in typical palladium-catalyzed processes follows the general trend of C-I > C-Br > C-Cl >> C-F. whiterose.ac.uknih.gov This trend is based on the bond dissociation energies of the carbon-halogen bonds. Consequently, the C-Cl bond in this compound is expected to be significantly more reactive than the C-F bond under standard cross-coupling conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgthermofisher.comyoutube.comnrochemistry.com For this compound, a Suzuki coupling would selectively occur at the C-Cl position to form a new C-C bond, leaving the C-F bond intact. The choice of palladium catalyst and ligands is crucial for achieving high yields. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgberkeley.edu Similar to the Suzuki coupling, the reaction with this compound would be expected to proceed selectively at the C-Cl position. The reaction is typically carried out in the presence of a palladium catalyst and a strong base. wikipedia.org The functional group tolerance of this reaction is broad, though the strongly electron-withdrawing nitro group can influence reactivity. numberanalytics.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgchem-station.com The Sonogashira coupling of this compound would also be predicted to occur at the more labile C-Cl bond, providing a route to arylalkynes. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temperature to 100 °C | organic-chemistry.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Room Temperature to 110 °C | wikipedia.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF/Toluene | Room Temperature to 80 °C | libretexts.orgnih.gov |

The methyl group on the aromatic ring is a handle for further synthetic transformations, primarily through radical halogenation or oxidation to a carboxylic acid.

Benzylic Halogenation: The benzylic position of the methyl group can be selectively halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). masterorganicchemistry.comyoutube.comchadsprep.comyoutube.com This reaction proceeds via a free radical mechanism, where the stability of the intermediate benzylic radical is key. For this compound, benzylic bromination with NBS would yield 1-(bromomethyl)-5-chloro-2-fluoro-3-nitrobenzene. This product is a versatile intermediate for further nucleophilic substitution reactions. Continuous-flow protocols for such reactions have been developed to improve safety and scalability. acs.org

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. nih.govresearchgate.netsciencemadness.orglibretexts.orgnitrkl.ac.in The reaction of this compound with hot, alkaline KMnO₄ followed by acidic workup would be expected to yield 5-chloro-2-fluoro-3-nitrobenzoic acid. The electron-withdrawing nitro and halogen groups can make the methyl group more resistant to oxidation compared to toluene itself, potentially requiring forcing reaction conditions. nih.govsciencemadness.org

Table 2: Typical Reagents for Methyl Group Functionalization

| Transformation | Reagent | Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Radical initiator (AIBN) or light, CCl₄ or acetonitrile | 1-(Bromomethyl)-5-chloro-2-fluoro-3-nitrobenzene | masterorganicchemistry.comacs.org |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Heat, aqueous base, then acid workup | 5-Chloro-2-fluoro-3-nitrobenzoic acid | nih.govlibretexts.org |

Photochemical Transformations of Nitroaromatic Compounds

A characteristic photochemical reaction of some nitroaromatic compounds is the cleavage of the C-NO₂ bond, leading to the release of nitrogen dioxide (NO₂) or nitric oxide (NO). This process is often initiated by excitation to a singlet excited state, followed by intersystem crossing to a triplet state. The dissociation can then proceed from the triplet state, often involving a rearrangement to a nitrite (B80452) intermediate before bond cleavage. For many nitroaromatics, this dissociation is a minor quantum yield channel, competing with other rapid deactivation processes.

The release of NO from photoexcited nitroaromatics can lead to the formation of an oxyl radical. Studies on compounds like 9-nitroanthracene (B110200) have shown that this process occurs in parallel with the formation of the phosphorescent triplet state.

The excited-state dynamics of nitroaromatic compounds are typically dominated by very fast and efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). This process can occur on the femtosecond to picosecond timescale and is one of the fastest ISC rates observed for organic molecules. This rapid population of the triplet state is a primary quenching mechanism for the fluorescence of nitroaromatics.

Once in the triplet state, the molecule can undergo several processes:

Phosphorescence: Radiative decay from the lowest triplet state (T₁) to the ground state (S₀).

Non-radiative decay: Internal conversion from the triplet state back to the ground state.

Photochemical reactions: As discussed above, dissociation or other rearrangements can occur from the triplet state.

The presence of a methyl group, as in o-nitrotoluene, has been shown to accelerate the internal conversion processes. The specific substitution pattern and solvent environment can significantly influence the excited-state lifetimes and the competition between these different deactivation pathways.

Table 3: Photochemical Data for Selected Nitroaromatic Compounds

| Compound | Excited State | Lifetime | Deactivation Pathway | Reference |

|---|---|---|---|---|

| Nitrobenzene (B124822) | S₁ | ~12 ps (in hexane) | Intersystem Crossing | |

| o-Nitrotoluene | S₁ | ~6.7 ps (in hexane) | Intersystem Crossing, Intramolecular H-transfer | |

| 9-Nitroanthracene | S₁ | ~150 fs - 1.4 ps | Intersystem Crossing, NO Dissociation |

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in molecular analysis, offering the ability to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. longdom.orgchimia.ch This precision allows for the determination of a molecule's exact elemental composition from its accurate mass, distinguishing it from other compounds with the same nominal mass. For 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene, with a molecular formula of C₇H₅ClFNO₂, HRMS can confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Different ionization techniques can be employed to generate ions from the sample, each providing unique information about the molecule's structure and stability through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, typically 70 eV. This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion (M⁺˙) would be observed, and characteristic fragmentation pathways would include the loss of the nitro group (NO₂), a chlorine radical (Cl˙), or other small neutral molecules and radicals.

Chemical Ionization (CI) is a softer ionization method that uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer or adduction. This results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent.

Table 1: Predicted HRMS Data and Major Fragments for C₇H₅ClFNO₂

| Ion/Fragment Formula | Calculated Mass (Da) | Ionization Mode | Description |

|---|---|---|---|

| [C₇H₅ClFNO₂]⁺˙ | 189.0016 | EI | Molecular Ion |

| [C₇H₅ClFO]⁺˙ | 158.0013 | EI | Loss of NO |

| [C₇H₅ClF]⁺˙ | 143.0064 | EI | Loss of NO₂ |

| [C₇H₄FNO₂]⁺ | 153.0175 | EI | Loss of HCl |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques well-suited for polar and thermally stable compounds. wikipedia.orgwikipedia.orgcreative-proteomics.com For nitroaromatic compounds, these methods, particularly in the negative ion mode, are highly effective. nih.govresearchgate.net

Electrospray Ionization (ESI) generates ions from a solution, making it ideal for compounds that are already in a liquid phase. wikipedia.org Due to the electronegativity of the nitro group, this compound is expected to ionize efficiently in negative-mode ESI, forming a molecular anion [M]⁻˙ or related adducts. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) of this ion would reveal characteristic losses, such as NO and NO₂, providing structural confirmation. nih.govrsc.org

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar and thermally stable analytes that can be vaporized. wikipedia.orgnationalmaglab.org The sample is nebulized and vaporized before being ionized by a corona discharge. nationalmaglab.org APCI can produce molecular ions or protonated/deprotonated molecules with minimal fragmentation. acs.orgresearchgate.net For this compound, APCI in negative mode would likely yield an [M-H]⁻ ion or an [M]⁻˙ ion through electron capture. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and establish the connectivity between different parts of the molecule.

A combination of one-dimensional NMR experiments is required to probe the different magnetically active nuclei within this compound.

¹H NMR: The proton NMR spectrum is expected to show signals for the three distinct types of protons: two aromatic protons and the methyl group protons. The aromatic protons will appear as doublets due to coupling with the neighboring fluorine atom (³JHF). Their chemical shifts are influenced by the electronic effects of the substituents; the strong electron-withdrawing nitro group will deshield nearby protons, shifting them downfield. stackexchange.comcore.ac.uk The methyl protons will appear as a singlet in the typical aliphatic region.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituent. Carbons bonded directly to electronegative atoms (Cl, F, NO₂) will be significantly deshielded and appear at higher chemical shifts (downfield). rsc.orgnih.gov

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.org A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be in the characteristic range for aryl fluorides. nih.govresearchgate.netucsb.edu This signal will be split into a doublet by the adjacent aromatic proton (³JHF).

¹⁵N NMR: While the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N nucleus make this technique less sensitive, it provides direct information about the electronic environment of the nitrogen atom. wikipedia.orgaiinmr.com The nitro group of this compound would produce a single resonance at a chemical shift characteristic of nitroaromatic compounds. huji.ac.ilsci-hub.se

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-4 | ¹H | ~7.6 | d | ³JHF ≈ 8-10 |

| H-6 | ¹H | ~7.4 | d | ⁵JHF ≈ 2-3 |

| -CH₃ | ¹H | ~2.5 | s | - |

| C-1 | ¹³C | ~125 (d, ²JCF ≈ 15-25) | d | ²JCF ≈ 15-25 |

| C-2 | ¹³C | ~155 (d, ¹JCF ≈ 240-260) | d | ¹JCF ≈ 240-260 |

| C-3 | ¹³C | ~148 | s | - |

| C-4 | ¹³C | ~128 (d, ³JCF ≈ 5-10) | d | ³JCF ≈ 5-10 |

| C-5 | ¹³C | ~138 | s | - |

| C-6 | ¹³C | ~120 (d, ⁴JCF ≈ 2-4) | d | ⁴JCF ≈ 2-4 |

| -CH₃ | ¹³C | ~20 | s | - |

| F-2 | ¹⁹F | ~ -110 to -130 | d | ³JHF ≈ 8-10 |

Note: Predicted values are estimates based on typical substituent effects and may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the substitution pattern. nanalysis.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. sdsu.eduuvic.ca In this molecule, a weak correlation might be observed between the two aromatic protons (H-4 and H-6) due to their four-bond (⁴JHH) coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.educornell.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between nuclei that are close in space, regardless of whether they are bonded. A NOESY spectrum could confirm the substitution pattern by showing spatial proximity between the fluorine at C-2 and the proton at C-6, and between the methyl group at C-5 and the proton at C-4.

The choice of solvent can significantly influence NMR chemical shifts. quora.com Solvents can interact with the analyte through various mechanisms, including hydrogen bonding and anisotropic effects, altering the local electronic environment of the nuclei. reddit.comcdnsciencepub.com For this compound, switching from a relatively non-polar solvent like deuterochloroform (CDCl₃) to a more polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) could cause shifts in the proton and carbon resonances due to interactions with the polar nitro group. Using an aromatic solvent like benzene-d₆ is known to cause significant shifts (aromatic solvent-induced shifts, ASIS), which can be useful for resolving overlapping signals. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by identifying its characteristic functional groups and analyzing their vibrational modes. The vibrational spectrum is complex due to the low symmetry of the molecule but allows for the unambiguous identification of its key structural features.

The most characteristic vibrations are associated with the nitro (NO₂) group. In substituted nitrobenzenes, the asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net These bands are often strong in the IR spectrum. researchgate.net The presence of electron-withdrawing halogen substituents and an electron-donating methyl group on the benzene (B151609) ring influences the exact frequencies of these modes.

Other significant vibrational modes include:

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. scirp.org

C-N Stretching: The stretching vibration of the C-NO₂ bond is typically found in the 800-900 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring skeleton occur in the 1400-1600 cm⁻¹ range. Ring "breathing" modes and other deformations are observed at lower frequencies. researchgate.net

CH₃ Group Vibrations: The methyl group will exhibit symmetric and asymmetric stretching and bending modes.

Density Functional Theory (DFT) calculations are often employed to model the vibrational spectra of molecules like nitrobenzene (B124822) and its derivatives, providing a basis for the assignment of observed IR and Raman bands to specific vibrational modes. researchgate.netslideshare.net

| Functional Group / Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong | Medium |

| NO₂ Symmetric Stretch | 1300 - 1370 | Very Strong | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Variable | Variable |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

| C-N Stretch | 800 - 900 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions (e.g., π-π stacking, halogen bonding, C-H...O hydrogen bonds)

The crystal packing of this compound is governed by a variety of weak intermolecular interactions that dictate the supramolecular architecture.

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. nih.govdoaj.org In crystals of halogenated nitrobenzenes, interactions can occur between the halogen atom (chlorine or fluorine) of one molecule and a Lewis basic site, such as an oxygen atom of a nitro group, on an adjacent molecule. nih.govdoaj.orgacs.org These interactions are highly directional and play a significant role in crystal engineering. nih.gov

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent benzene rings are arranged in a parallel or offset fashion. mdpi.commdpi.com The presence of both electron-withdrawing (Cl, F, NO₂) and electron-donating (CH₃) groups modulates the electron density of the aromatic ring, influencing the geometry and strength of these stacking interactions.

C-H...O Hydrogen Bonds: Weak hydrogen bonds of the C-H...O type are commonly observed in the crystal structures of nitroaromatic compounds. mdpi.comresearchgate.net In this arrangement, an aromatic or methyl C-H group acts as a hydrogen bond donor to an oxygen atom of the nitro group on a neighboring molecule, contributing to the stability of the crystal lattice. researchgate.net

Crystal Packing and Polymorphism Studies

Crystal packing describes how molecules are arranged to fill space in the crystal lattice. This arrangement is the result of a delicate balance among the various intermolecular forces. royalsocietypublishing.org In substituted benzenes, the packing is influenced by the shape of the molecule and the nature and position of the substituents. mdpi.comacs.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Nitro-aromatic compounds are known to exhibit polymorphism, where different packing arrangements can arise due to subtle changes in crystallization conditions. mdpi.com These different polymorphic forms can have distinct physical properties. The study of polymorphism is critical as the stability and properties of a crystalline solid are dependent on its specific crystal form. For this compound, screening for polymorphs would be an essential part of its solid-state characterization.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3061 (5) |

| b (Å) | 13.8392 (9) |

| c (Å) | 14.6799 (10) |

| Volume (ų) | 1484.29 (17) |

| Z (molecules/unit cell) | 8 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from impurities, such as starting materials, byproducts, and positional isomers, as well as for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds like halogenated nitroaromatics. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. researchgate.net For separating isomers of substituted benzenes, capillary columns with various stationary phases, from nonpolar (e.g., polydimethylsiloxane) to more polar phases, are employed. researchgate.netvurup.sk The choice of stationary phase is critical for resolving closely related isomers that may have very similar boiling points. vurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate compounds in a liquid mobile phase based on their affinity for a solid stationary phase. researchgate.net For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is commonly used. mdpi.comresearchgate.net In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. mdpi.com Purity assessment is often performed using a photodiode array (PDA) detector, which can indicate the presence of co-eluting impurities by analyzing the UV-Vis spectra across the chromatographic peak. chromatographyonline.com

Coupling with Mass Spectrometry (GC-MS, HPLC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a highly sensitive and selective analytical method for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the identification of halogenated aromatic compounds. scholaris.ca After separation by the GC column, molecules are ionized (commonly by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. nih.gov The high resolution of capillary GC combined with the specificity of MS allows for the separation and identification of trace-level impurities and complex mixtures. scholaris.caresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly useful for analyzing less volatile or thermally labile compounds. researchgate.net For nitroaromatic compounds, techniques like electrospray ionization (ESI) are often used to generate ions before they enter the mass analyzer. researchgate.netnih.gov HPLC-MS, especially when using tandem mass spectrometry (MS/MS), offers excellent selectivity and sensitivity for quantifying the target compound and identifying unknown impurities in complex matrices. researchgate.netnih.gov

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detector | Primary Application |

|---|---|---|---|---|

| GC | Polydimethylsiloxane (e.g., DB-5MS) | Helium, Nitrogen | Flame Ionization (FID) | Purity assessment, Isomer separation |

| HPLC | Octadecylsilane (C18) | Acetonitrile/Water, Methanol/Water | UV-Vis, PDA | Purity assessment, Quantification |

| GC-MS | Polydimethylsiloxane (e.g., DB-5MS) | Helium | Mass Spectrometer (EI) | Impurity identification, Structural confirmation |

| HPLC-MS | Octadecylsilane (C18) | Acetonitrile/Water, Methanol/Water | Mass Spectrometer (ESI) | Quantification, Identification of polar impurities |

Advanced Separation Modes (e.g., Chiral Chromatography for derivatives if stereocenters are introduced)

The compound this compound is an achiral molecule, meaning it is superimposable on its mirror image and does not exhibit optical activity. Therefore, chiral chromatography, a technique designed to separate enantiomers, is not applicable for the analysis of the compound itself.

However, should derivatives of this compound be synthesized that introduce one or more stereocenters, chiral chromatography would become an indispensable tool for their separation and analysis. For instance, if a synthetic pathway involving this molecule leads to a product with a chiral center, a racemic mixture of enantiomers would likely be formed. The separation of these enantiomers is often crucial, as they can exhibit different biological activities.

Chiral separation can be achieved using various techniques, with High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) being one of the most common and effective methods. The choice of CSP is critical and depends on the specific structural features of the chiral derivatives.

Common Chiral Stationary Phases for Derivatives of Aromatic Compounds:

| Chiral Stationary Phase Type | Principle of Separation | Potential Applicability for Derivatives |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Utilizes a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. | Highly versatile and often the first choice for a wide range of chiral compounds, including those with aromatic rings and polar functional groups. |

| Pirkle-type (brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support. | Effective for compounds with aromatic systems and functional groups capable of hydrogen bonding. |

| Cyclodextrin-based | Involves the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin molecule. | Particularly useful for separating isomers based on their shape and ability to fit within the cyclodextrin cavity. |

| Protein-based (e.g., AGP, HSA) | Mimics biological interactions, offering broad enantioselectivity based on a combination of hydrophobic and polar interactions. | Can be effective for a wide range of chiral molecules, especially those with pharmaceutical relevance. |

The development of a chiral separation method for a derivative of this compound would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the enantiomers.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantitative analysis is essential for monitoring the progress of a chemical reaction involving this compound and for determining the final yield of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds, making it well-suited for many nitroaromatic compounds. A typical method would involve a reversed-phase setup.

Illustrative HPLC Method Parameters for Quantitative Analysis:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water. | The ratio of organic solvent to water can be optimized to achieve a suitable retention time and separation from starting materials and byproducts. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The aromatic nitro group provides strong UV absorbance, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |

| Quantification | External standard calibration | A calibration curve is generated by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. The concentration of the analyte in a reaction sample can then be determined from this curve. |

Gas Chromatography (GC):

For volatile and thermally stable compounds, Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), is a powerful tool for both qualitative and quantitative analysis.

Illustrative GC-MS Method Parameters for Quantitative Analysis:

| Parameter | Condition | Rationale |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) | Provides good separation for a wide range of aromatic compounds based on their boiling points and polarities. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |

| Oven Program | A temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | Allows for the separation of compounds with different boiling points. |

| Carrier Gas | Helium at a constant flow rate | An inert carrier gas to transport the analytes through the column. |

| Detector | Mass Spectrometer (MS) | Provides both quantification (from the total ion chromatogram or selected ion monitoring) and structural information (from the mass spectrum). |

| Quantification | Internal standard method | A known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration ratio to generate a calibration curve. This method corrects for variations in injection volume. |

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and then analyzed by HPLC or GC to determine the consumption of starting materials and the formation of the product. The final yield is typically determined after work-up and purification by analyzing a precisely weighed sample of the final product.

Advanced Applications and Derivatization Strategies in Materials Science and Synthetic Chemistry

1-Chloro-2-fluoro-5-methyl-3-nitrobenzene as a Building Block in Complex Organic Synthesis

Substituted nitroaromatic compounds are well-established as crucial intermediates for producing a wide array of high-value materials, including pharmaceuticals, agrochemicals, and other polyfunctionalized systems. kochi-tech.ac.jpmanchester.ac.uknih.gov Compounds with similar substitution patterns, such as 1-chloro-2-fluoro-3-nitrobenzene (B1584535) and 1-chloro-2-methyl-3-nitrobenzene, are recognized for their utility as intermediates in the synthesis of medicines and industrial chemicals. fishersci.comresearchgate.net The synthetic potential of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

The primary drivers of its reactivity are the nitro group and the two different halogen substituents.

Nitro Group (NO₂): This group is a potent electron-withdrawing moiety that strongly deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr). kochi-tech.ac.jp Crucially, the nitro group can be readily reduced to an amino group (NH₂). This transformation is a cornerstone of aromatic chemistry, converting the electron-deficient nitroarene into an electron-rich aniline (B41778), which is a precursor for countless more complex structures, including amides, imines, and diazonium salts. researchgate.net

Fluorine and Chlorine Atoms (F and Cl): The presence of two different halogens offers opportunities for selective reactions. The fluorine atom, positioned ortho to the powerfully activating nitro group, is exceptionally labile and highly susceptible to displacement by nucleophiles via an SNAr mechanism. The chlorine atom, being meta to the nitro group, is significantly less reactive under these conditions. This differential reactivity allows for a stepwise functionalization of the aromatic core. Furthermore, the chlorine atom can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The methyl group (CH₃) exerts a minor electronic (weakly donating) and steric influence, which can subtly modulate the reactivity of the adjacent positions. The combined functionalities make this molecule a programmable building block for constructing elaborate molecular architectures.

| Functional Group | Position | Primary Synthetic Role | Common Transformations |

|---|---|---|---|

| Nitro (NO₂) | 3 | Activating group for SNAr; Precursor to amine | Reduction to aniline (NH₂) |

| Fluorine (F) | 2 | Excellent leaving group in SNAr | Nucleophilic substitution (e.g., with O, N, S nucleophiles) |

| Chlorine (Cl) | 1 | Reactive site for cross-coupling | Suzuki, Heck, Buchwald-Hartwig reactions |

| Methyl (CH₃) | 5 | Steric and electronic modifier | - |

Precursors for Advanced Organic Materials (e.g., polymers, liquid crystals, dyes)

Nitroaromatic compounds have historically served as foundational starting materials for a vast range of industrial products, including polymers, dyes, and explosives. nih.govnih.gov The specific functionalities on this compound make it a promising candidate for the synthesis of modern advanced materials.

Polymers: The transformation of the nitro group to an amine is the key step toward creating monomers for high-performance polymers. nih.gov The resulting 3-amino-5-chloro-6-fluoro-toluene could be polymerized through various routes. For instance, reaction with diacyl chlorides would yield polyamides, while its diazotization followed by coupling could be a pathway to polymers containing azo linkages. The presence of two distinct halogen atoms also opens a route to precisely controlled step-growth polymerization, where one halogen is first used for chain growth (e.g., via Suzuki coupling) and the other remains available for post-polymerization modification.